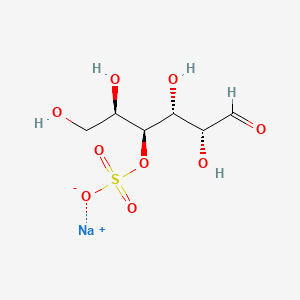

Sodium (2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium (2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl sulfate is a sulfated carbohydrate derivative characterized by a hexose backbone with hydroxyl groups at positions 1, 2, 4, and 5, a ketone at position 6, and a sulfate ester at position 3. Its molecular formula is C₆H₁₀O₁₀SNa, with a molecular weight of 297.22 g/mol. The stereochemistry (2R,3S,4R,5R) is critical for its biological interactions, particularly in enzymatic processes involving sulfatases or glycosidases. Its high polarity and water solubility make it suitable for biochemical research, such as probing sulfation’s role in glycan recognition .

Biological Activity

Sodium (2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl sulfate is a complex organic compound with notable biological activities due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields including medicine and biochemistry.

- Molecular Formula: C₆H₁₁NaO₉S

- Molecular Weight: 282.20 g/mol

- IUPAC Name: Sodium (1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate

- CAS Number: 125113-68-0

The compound features multiple hydroxyl groups and a sulfate group, which contribute to its reactivity and versatility in biological systems.

The biological activity of this compound primarily involves its interaction with various enzymes and metabolic pathways. The sulfate group enhances its solubility and reactivity:

- Enzyme Substrate: The compound can serve as a substrate for enzymes involved in carbohydrate metabolism.

- Chemical Transformations: It undergoes oxidation and reduction reactions that lead to the formation of biologically active intermediates.

- Metabolic Pathways: Its structure allows it to participate in key metabolic pathways such as glycolysis and gluconeogenesis.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antioxidant Activity: The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Cell Signaling Modulation: It may influence cell signaling pathways through its interactions with specific receptors.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antioxidant Effects:

- A study demonstrated that the compound reduced oxidative stress markers in vitro by enhancing cellular antioxidant defenses.

- Results indicated a significant decrease in reactive oxygen species (ROS) levels when cells were treated with the compound.

-

Antimicrobial Activity Evaluation:

- In vitro assays showed that this compound exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus.

- The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.

-

Cell Proliferation Studies:

- Research involving human fibroblast cells indicated that the compound promoted cell proliferation at specific concentrations while exhibiting cytotoxicity at higher doses.

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in various fields:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Investigated for potential drug delivery systems due to its biocompatibility and reactivity. |

| Biochemistry | Used as a reagent in biochemical assays to study enzyme kinetics and metabolic pathways. |

| Food Industry | Explored for use as a natural preservative due to its antimicrobial properties. |

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of the target compound and structurally related sulfated carbohydrates:

Key Findings

Functional Group Impact: The target compound’s multiple hydroxyl groups and ketone enhance water solubility, whereas the N-acetyl-D-galactosamine-4-O-sulfate () exhibits greater enzymatic stability due to its acetamido group . The amino sulfate derivative () shares the same molecular weight as the target but differs in charge distribution, affecting its solubility and ionic interactions in pharmaceutical formulations .

Structural Complexity: 3'-Sialyllactose sodium salt () incorporates the target’s core structure into a larger oligosaccharide, enabling studies on multivalent glycan-receptor interactions . Ono 4007 () introduces hydrophobic acyl chains, enabling self-assembly into micelles for targeted drug delivery—a stark contrast to the target’s hydrophilic nature .

Stereochemical Sensitivity: Minor stereochemical variations (e.g., 3S vs. 3R in the target vs. ’s fragment) significantly alter biological activity, underscoring the importance of chiral purity in synthesis .

Properties

IUPAC Name |

sodium;[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O9S.Na/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5+,6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFRJSVPFMKACS-NQZVPSPJSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)OS(=O)(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)OS(=O)(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746656 |

Source

|

| Record name | Sodium 4-O-sulfonato-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125113-68-0 |

Source

|

| Record name | Sodium 4-O-sulfonato-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.